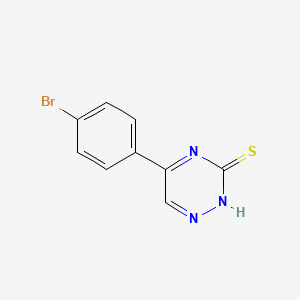

5-(4-Bromophenyl)-1,2,4-triazine-3-thiol

Übersicht

Beschreibung

5-(4-Bromophenyl)-1,2,4-triazine-3-thiol is a useful research compound. Its molecular formula is C9H6BrN3S and its molecular weight is 268.14 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

5-(4-Bromophenyl)-1,2,4-triazine-3-thiol is a compound of interest due to its potential biological activities. The triazine ring structure is known for a wide range of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer properties. This article synthesizes current research findings on the biological activity of this compound, including data from various studies and case evaluations.

Chemical Structure and Properties

The compound features a triazine ring substituted with a bromophenyl group and a thiol functional group. The presence of these substituents can significantly influence its biological activity.

Biological Activities

Research indicates that compounds containing the 1,2,4-triazine moiety exhibit diverse biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of 1,2,4-triazines possess significant antibacterial properties. For instance, this compound demonstrated effectiveness against various bacterial strains including Escherichia coli and Pseudomonas aeruginosa .

- Anticancer Properties : The compound has been evaluated for its anticancer potential. In vitro studies indicated that it could inhibit cell proliferation in certain cancer cell lines. For example, analogs of related triazine compounds have shown to induce apoptosis in cancer cells by affecting cell cycle progression and increasing reactive oxygen species (ROS) levels .

- Anti-inflammatory Effects : The thiol group in the structure may contribute to anti-inflammatory activity by modulating inflammatory pathways. Compounds with similar structures have been reported to inhibit pro-inflammatory cytokines .

Antimicrobial Evaluation

A study assessing the antimicrobial activity of various triazine derivatives found that this compound exhibited significant inhibition zones against tested pathogens. The Minimum Inhibitory Concentration (MIC) values were comparable to standard antibiotics such as piperacillin .

| Compound | MIC (µg/mL) | Inhibition Zone (mm) |

|---|---|---|

| This compound | 40-50 | 24 |

| Piperacillin | 30 | 26 |

Anticancer Activity

In a recent study focusing on the anticancer properties of triazine derivatives, it was observed that treatment with this compound led to a significant decrease in cell viability in breast cancer cell lines (MCF-7). The compound was shown to induce apoptosis as indicated by increased LDH enzyme activity and alterations in cell morphology .

Molecular Mechanisms

The mechanisms underlying the biological activities of this compound are likely multifaceted:

- Inhibition of Key Enzymes : Similar compounds have been identified to inhibit enzymes involved in cancer progression and inflammation.

- Modulation of Cell Signaling Pathways : The compound may interact with various signaling pathways that regulate cell survival and apoptosis.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry Applications

Antimicrobial Activity

The compound has been investigated for its antimicrobial properties. Research indicates that derivatives of 1,2,4-triazine compounds exhibit substantial antibacterial and antifungal activities. For instance, studies have shown that triazine derivatives can inhibit the growth of various bacterial strains such as Escherichia coli and Pseudomonas aeruginosa .

Anticancer Properties

5-(4-Bromophenyl)-1,2,4-triazine-3-thiol and its derivatives have been evaluated for their anticancer potential. A study highlighted the compound's ability to inhibit cell viability in cancer cell lines through mechanisms involving apoptosis and cell cycle arrest . The compound's structure allows it to interact with protein kinases involved in cancer progression, making it a candidate for further drug development.

Anti-inflammatory Effects

Research has also pointed to the anti-inflammatory properties of triazine derivatives. These compounds can modulate inflammatory pathways, thus providing therapeutic benefits in conditions characterized by chronic inflammation .

Agricultural Applications

Herbicidal Activity

The thiol group in this compound enhances its herbicidal properties. Compounds with similar structures have been shown to act as effective herbicides against various weed species by disrupting their growth mechanisms .

Pesticidal Properties

Beyond herbicides, these compounds are being explored for their potential as pesticides. Their ability to form stable complexes with metal ions can enhance their efficacy against pests while minimizing environmental impact .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antimicrobial activity of various triazine derivatives against standard bacterial strains. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to conventional antibiotics .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound significantly reduced cell proliferation rates. Mechanistic studies suggested that this was due to the induction of oxidative stress leading to apoptosis .

Data Tables

Analyse Chemischer Reaktionen

S-Alkylation Reactions

The thiol group readily undergoes S-alkylation with alkyl halides or α-halo carbonyl compounds under basic conditions. This reaction is critical for modifying the sulfur center to generate sulfides or sulfones.

Example Reaction

Reaction with 2-bromo-1-phenylethanone in DMF using Cs₂CO₃ as a base yields a ketone intermediate, which can be reduced to an alcohol (Scheme 1) .

Mechanism :

-

Nucleophilic thiolate attacks the electrophilic carbon of the alkyl halide.

-

Base (Cs₂CO₃) deprotonates the thiol to enhance nucleophilicity .

Oxidation Reactions

The thiol group is susceptible to oxidation, forming disulfides or sulfonic acids depending on reaction conditions.

| Oxidizing Agent | Conditions | Product | Source |

|---|---|---|---|

| H₂O₂ | Aqueous base, RT | Disulfide dimer | |

| I₂ | EtOH, reflux | Sulfenyl iodide intermediate |

Key Notes :

-

Disulfide formation is reversible under reducing conditions.

-

Over-oxidation with strong agents (e.g., KMnO₄) may degrade the triazine ring.

Nucleophilic Substitution at Bromophenyl

The bromine atom on the phenyl ring participates in cross-coupling reactions (e.g., Suzuki-Miyaura) or nucleophilic aromatic substitution.

Example :

Reaction with arylboronic acids under Pd catalysis replaces bromine with an aryl group.

| Reagent | Product | Catalyst | Source |

|---|---|---|---|

| Phenylboronic acid, Pd(PPh₃)₄ | 5-(4-Biphenyl)-1,2,4-triazine-3-thiol | Pd(0) |

Limitations :

-

Electron-withdrawing triazine ring reduces reactivity of bromophenyl in SNAr reactions.

Cyclization Reactions

The triazine-thiol scaffold serves as a precursor for fused heterocycles.

Example :

Reaction with hydrazine hydrate induces cyclization to form pyrazolo-triazine hybrids .

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Hydrazine hydrate | Reflux in EtOH, 6 h | 6-Substituted pyrazolo[1,5-a] triazine | 68% |

Mechanism :

Reduction Reactions

Selective reduction of the triazine ring is challenging but achievable with tailored conditions.

| Reducing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| H₂, Pd/C | EtOAc, 50 psi, 12 h | Partially saturated triazine | Low selectivity | |

| NaBH₄ | THF, 0°C | Unreacted starting material | Thiol group remains intact |

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions, the triazine ring may undergo ring-opening or tautomerization.

Observed Behavior :

Eigenschaften

IUPAC Name |

5-(4-bromophenyl)-2H-1,2,4-triazine-3-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrN3S/c10-7-3-1-6(2-4-7)8-5-11-13-9(14)12-8/h1-5H,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DYPGGEKUMWYGTI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NC(=S)NN=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrN3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

268.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.